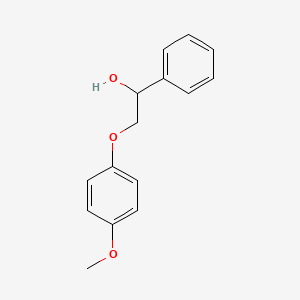

2-(4-Methoxyphenoxy)-1-phenylethanol

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDPSWQMQWTCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 4-methoxyphenol with phenylethanol under specific conditions. One common method includes the use of a base such as cesium carbonate and a catalyst like copper(I) chloride in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-phenylethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2-(2-Hydroxyphenoxy)-1-phenylethanol

- Key Differences : Hydroxyl group at the ortho position instead of para-methoxy.

- ADMET Properties :

1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol

- Oxidation Behavior: Under LiP catalysis, forms ketones via Cα–H deprotonation. In contrast, this compound undergoes nucleophilic attack by the alcoholic OH group, leading to spirocyclohexadienyl radicals and cleavage products .

Substituted Phenylethanol Derivatives

2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol

- Biological Activity: 79.5% inhibition of butyrylcholinesterase at 100 µM. The benzylpiperidine substituent enhances enzyme interaction compared to the methoxyphenoxy group .

1-Phenylethanol

- Antifungal Activity: Inhibits Botrytis cinerea germ-tube development by ~80% at 163.7 µM.

- Metabolism: Anaerobically degraded via acetophenone intermediates in denitrifying bacteria (e.g., strain EbN1). The 4-methoxy derivative may resist similar pathways due to altered solubility .

Electronic and Steric Effects on Reactivity

Oxidation Catalysis

- LiP-Catalyzed Oxidation: 4-Methoxy Derivative: Forms spirocyclohexadienone (e.g., 2-phenyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one) and C–C cleavage products. Non-Methoxy Analogues: Prefer ketone formation via direct deprotonation .

Dehydrogenation with Ruthenium Catalysts

- 1-Phenylethanol: Efficiently dehydrogenated by RuH₂(CO)(PPh₃)₃ with 92% H₂ evolution. The 4-methoxy group may slow reaction rates due to steric or electronic effects .

ADMET and Physicochemical Properties

Spectroscopic and Chiral Recognition Properties

- NMR Interactions: 1-Phenylethanol: Exhibits enantiomer-specific ¹³C NMR shifts when bound to cellulose tris(4-methylbenzoate), with T₁ relaxation differences indicating chiral recognition at the hydroxyl-bearing carbon .

Biological Activity

Overview

2-(4-Methoxyphenoxy)-1-phenylethanol, an organic compound with the CAS number 29556-89-6, is characterized by a methoxyphenoxy group attached to a phenylethanol backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with phenylethanol, often facilitated by a base such as cesium carbonate and a catalyst like copper(I) chloride in a solvent like N-methyl-2-pyrrolidinone (NMP). The reaction is conducted under reflux conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. For example, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in comparative studies.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight its potential as a natural preservative or therapeutic agent against infections.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, yielding promising results.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Its mechanism likely involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to bacterial cell wall synthesis or metabolic pathways.

- Free Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various phenolic compounds, including this compound. Results indicated that this compound showed comparable activity to established antibiotics against certain pathogens .

- Antioxidant Potential Assessment : Research published in Food Chemistry assessed the antioxidant activities of several phenolic compounds using DPPH and ABTS assays. The findings indicated that this compound exhibited significant scavenging activity, suggesting its potential as a dietary antioxidant.

- In Vivo Studies : An animal model study demonstrated that administration of this compound reduced oxidative stress markers in liver tissues, indicating its protective effects against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.